coenzyme A(4-) -

coenzyme A(4-)

Catalog Number: EVT-1593881
CAS Number:
Molecular Formula: C21H32N7O16P3S-4
Molecular Weight: 763.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Coenzyme A(4-) is tetraanion of coenzyme A. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a coenzyme A.
Source

Coenzyme A is synthesized in cells from pantothenic acid, which is obtained from dietary sources such as whole grains, legumes, eggs, and meat. The synthesis pathway involves several enzymatic steps, including the conversion of pantothenic acid to phosphopantothenic acid, followed by the addition of adenosine triphosphate and cysteine to yield coenzyme A.

Classification

Coenzyme A belongs to the class of coenzymes and is categorized under thiol compounds due to its reactive thiol (-SH) group. It is classified as a carrier molecule that facilitates the transfer of acyl groups in metabolic reactions.

Synthesis Analysis

Methods

The synthesis of coenzyme A can be achieved through both chemical and enzymatic methods. One high-yield method involves four sequential enzymatic steps that utilize phosphopantothenic acid, L-cysteine, and adenosine triphosphate. These steps are catalyzed by specific enzymes that facilitate the conversion of substrates into coenzyme A.

Technical Details

  1. Enzymatic Synthesis: The process typically requires:
    • 1 mole each of phosphopantothenic acid and L-cysteine.
    • 3 moles of adenosine triphosphate.
    • Enzymes such as phosphopantothenate cysteamine ligase.
  2. Chemical Synthesis: This approach may involve various chemical reagents to facilitate the formation of the coenzyme structure but is less common due to complexity and lower yields compared to enzymatic methods.
Molecular Structure Analysis

Structure

Coenzyme A consists of a nucleotide portion (adenosine), a pantothenic acid part, and a mercaptoethylamine group. The key structural feature is the thiol group which allows it to form thioester bonds with acyl groups.

Data

  • Molecular Formula: C21H36N7O16P3S
  • Molecular Weight: Approximately 767.5 g/mol
  • Functional Groups: Contains phosphate groups, an amine group, and a thiol group.
Chemical Reactions Analysis

Reactions

Coenzyme A participates in various biochemical reactions:

  • Acylation Reactions: It forms thioester bonds with acyl groups (e.g., acetyl-CoA).
  • Fatty Acid Metabolism: Acts as a substrate for fatty acid synthase during fatty acid biosynthesis.
  • Krebs Cycle: Involved in the conversion of pyruvate to acetyl-CoA for entry into the Krebs cycle.

Technical Details

The reactions involving coenzyme A are typically catalyzed by specific enzymes such as acetyl-CoA synthetase and fatty acid synthetase. These enzymes facilitate the binding of acyl groups to coenzyme A, forming acyl-CoA derivatives essential for subsequent metabolic pathways.

Mechanism of Action

Process

Coenzyme A functions by facilitating the transfer of acyl groups through thioester linkages. When an acyl group binds to coenzyme A, it forms an acyl-CoA molecule that can easily participate in metabolic reactions.

Data

The mechanism often involves:

  1. Formation of an acyl-CoA from free coenzyme A and an acyl donor.
  2. Release of energy during the formation of thioester bonds, which drives metabolic processes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; insoluble in organic solvents.
  • Stability: Sensitive to heat and light; should be stored under controlled conditions.

Chemical Properties

  • pH Stability: Stable at neutral pH but can degrade under acidic or basic conditions.
  • Reactivity: The thiol group makes it reactive towards electrophiles, allowing it to participate in various biochemical reactions.
Applications

Scientific Uses

Coenzyme A is widely used in scientific research for:

  • Metabolic Studies: Understanding fatty acid metabolism and energy production.
  • Biochemical Assays: As a substrate or cofactor in enzyme assays.
  • Pharmaceutical Research: Investigating drugs that target metabolic pathways involving coenzyme A.
Biosynthesis Pathways and Enzymatic Regulation

Canonical Five-Step Biosynthesis from Precursors (Pantothenate, Cysteine, ATP)

Coenzyme A (CoA) biosynthesis initiates from three universal precursors: pantothenic acid (vitamin B5), L-cysteine, and ATP. This pathway is evolutionarily conserved across bacteria, archaea, and eukaryotes, comprising five enzymatic reactions that transform pantothenate into functional CoA [1] [9]. The canonical pathway proceeds as follows:

  • Phosphorylation of Pantothenate: Pantothenate kinase (PanK, EC 2.7.1.33) catalyzes the ATP-dependent phosphorylation of pantothenate at its 4'-hydroxyl group, yielding 4'-phosphopantothenate (4'-PP). This is the primary regulated step in the pathway.
  • Cysteine Conjugation: 4'-Phosphopantothenoylcysteine synthetase (PPCS, EC 6.3.2.5) utilizes ATP to catalyze the amide bond formation between the carboxyl group of 4'-PP and the amino group of L-cysteine, producing 4'-phosphopantothenoylcysteine (PPC).
  • Decarboxylation: 4'-Phosphopantothenoylcysteine decarboxylase (PPCDC, EC 4.1.1.36) decarboxylates PPC, removing the carboxyl group from the cysteine moiety, to generate 4'-phosphopantetheine (4'-PPant).
  • Adenylylation: Phosphopantetheine adenylyltransferase (PPAT, EC 2.7.7.3) transfers an adenylyl group from ATP to the 4'-phosphate of 4'-PPant, forming dephospho-CoA (dPCoA).
  • Phosphorylation: Dephospho-CoA kinase (DPCK, EC 2.7.1.24) phosphorylates the 3'-hydroxyl group of the ribose sugar in dPCoA using ATP, yielding the mature, fully functional coenzyme A (CoA).

Table 1: Enzymes and Intermediates of the Canonical CoA Biosynthesis Pathway

StepEnzyme (Abbreviation, EC Number)SubstratesProductsEnergy Source
1Pantothenate Kinase (PanK, 2.7.1.33)Pantothenate, ATP4'-Phosphopantothenate (4'-PP), ADPATP
2Phosphopantothenoylcysteine Synthetase (PPCS, 6.3.2.5)4'-PP, L-Cysteine, ATP4'-Phosphopantothenoylcysteine (PPC), ADP, PiATP
3Phosphopantothenoylcysteine Decarboxylase (PPCDC, 4.1.1.36)PPC4'-Phosphopantetheine (4'-PPant), CO₂-
4Phosphopantetheine Adenylyltransferase (PPAT, 2.7.7.3)4'-PPant, ATPDephospho-CoA (dPCoA), PPiATP
5Dephospho-CoA Kinase (DPCK, 2.7.1.24)dPCoA, ATPCoenzyme A (CoA), ADPATP

While the core pathway structure is universal, key enzymatic differences exist. Notably, plant PPCS utilizes ATP exclusively for cysteine conjugation, unlike some bacterial counterparts which use CTP [2]. Furthermore, gene fusion events occur; in E. coli and many bacteria, PPCS and PPCDC activities reside within a single bifunctional enzyme (CoaBC) [9], streamlining the pathway.

Salvage Pathways and Alternative Substrate Utilization in Prokaryotes/Eukaryotes

Beyond de novo synthesis from pantothenate, organisms utilize salvage pathways to recycle CoA degradation products or incorporate exogenous precursors, enhancing metabolic flexibility and efficiency [2] [5] [8].

  • Intact Salvage (Eukaryotes): A major salvage route involves the direct phosphorylation and activation of pantetheine (PantSH), the product of CoA degradation catalyzed by pantetheinases/vanins. Salvage proceeds via:
  • Pantetheine Kinase (not universally characterized, potential PanK isoform function)
  • PPAT
  • DPCKThis three-step salvage pathway bypasses PanK and the cysteine conjugation/decarboxylation steps, offering a crucial shortcut. Critically, 4'-phosphopantetheine (4'-PPant) itself can be directly imported by cells (e.g., from the microbiome [4]) or generated intracellularly from PantSH and subsequently adenylylated and phosphorylated to reform CoA. This pathway is particularly significant in eukaryotes, potentially offering therapeutic avenues for disorders like PKAN involving PanK dysfunction [8].
  • Bacterial Salvage and β-Alanine Preference: Prokaryotes efficiently salvage pantetheine (PantSH) via dedicated pantetheine kinases (distinct from PanKs acting on pantothenate). However, a remarkable discovery revealed that E. coli and other bacteria (including environmental isolates) often degrade exogenous pantothenate before utilizing it for CoA synthesis. Instead of incorporating pantothenate intact, they hydrolyze it to pantoate and β-alanine. The β-alanine is then preferentially salvaged and used for de novo CoA synthesis via pantothenate synthetase (PanC), rather than the intact pantothenate being phosphorylated by PanK [5]. This indicates a conserved preference for β-alanine over pantothenate in bacterial CoA salvage metabolism.

  • Microbiome-Host Crosstalk: Salvage pathways facilitate metabolic exchange. Gut microbiota can produce pantetheine and 4'-phosphopantetheine, which can be absorbed by the host intestine and utilized for CoA synthesis, supplementing dietary pantothenate. Maternal Drosophila transfer 4'-phosphopantetheine to oocytes, ensuring zygotic CoA levels [4], highlighting the biological importance of salvaged intermediates.

Compartmentalized Synthesis: Cytosolic, Mitochondrial, and Peroxisomal Dynamics

CoA biosynthesis and utilization are spatially regulated within eukaryotic cells, tailoring CoA availability to organelle-specific metabolic demands [1] [5].

  • Cytosolic Synthesis: The primary site for the complete canonical CoA biosynthesis pathway in eukaryotes is the cytosol. All five enzymes (PanK, PPCS, PPCDC, PPAT, DPCK) are present here. Cytosolic CoA primarily fuels processes like fatty acid synthesis, protein acylation (e.g., N-terminal acetylation), and glycan biosynthesis.

  • Mitochondrial Synthesis: Mitochondria possess a partial CoA synthesis pathway. They can import both pantothenate and 4'-phosphopantetheine (4'-PPant). While mammalian mitochondria may lack PanK, they contain PPAT and DPCK, enabling them to convert imported 4'-PPant into CoA. This mitochondrially synthesized CoA is essential for core energy metabolism, driving the tricarboxylic acid (TCA) cycle, fatty acid β-oxidation, and ketone body production. The mitochondrial CoA pool is relatively isolated, and specific carriers (e.g., SLC25A42) facilitate the import of precursors like 4'-PPant and potentially dephospho-CoA/dephospho-CoA.

  • Nuclear Synthesis: Emerging evidence suggests nuclear localization of specific CoA biosynthetic enzymes, particularly PPAT and DPCK. This enables local production of CoA directly within the nucleus. Nuclear CoA is critical as the acetyl-group donor for histone acetylation, a key epigenetic modification regulating gene expression [1].

  • Peroxisomal Import: Peroxisomes lack CoA biosynthesis machinery. They rely entirely on the import of cytosolic CoA via specific transporters (e.g., Pex5p or ABCD transporters) to support their essential roles in very-long-chain fatty acid β-oxidation and bile acid synthesis [1].

  • Pool Dynamics and Transport: Communication between these compartmentalized pools occurs via specific transporters for precursors (pantothenate, 4'-PPant) and potentially CoA/dephospho-CoA itself. The mitochondrial pool is particularly dynamic and responsive to metabolic states like fasting or high-fat diet, often regulated by hormonal signals (e.g., glucagon) influencing precursor uptake and enzyme activity [9].

Table 2: Compartmentalization of CoA Synthesis and Function in Eukaryotic Cells

CompartmentKey Biosynthetic Enzymes PresentPrecursors ImportedPrimary Metabolic Functions
CytosolPanK, PPCS, PPCDC, PPAT, DPCKPantothenate, CysteineFatty acid synthesis, Protein acylation (Nα-acetylation, palmitoylation), Glycan synthesis, Heme synthesis (initial steps)
MitochondriaPPAT, DPCK (PanK debated/absent)Pantothenate, 4'-PPant, possibly dPCoATCA cycle, Fatty acid β-oxidation, Ketogenesis, Heme synthesis (final steps), Amino acid oxidation
NucleusPPAT, DPCK (evidence growing)Likely dPCoA or 4'-PPantHistone acetylation (epigenetics), Nuclear protein acetylation
PeroxisomesNoneCoA (direct import)Very-long-chain fatty acid β-oxidation, Bile acid synthesis, Phytanic acid α-oxidation

Feedback Regulation Mechanisms: Pantothenate Kinase (PanK) Inhibition by Acyl-CoAs

Maintaining CoA homeostasis is critical, achieved primarily through tight feedback inhibition targeting the first committed step catalyzed by pantothenate kinase (PanK) [1] [6] [9].

  • Primary Inhibition by Acyl-CoAs: PanK isoenzymes across species are potently inhibited by acyl-CoA thioesters, particularly acetyl-CoA and longer-chain species like palmitoyl-CoA. This inhibition is competitive with ATP, meaning acyl-CoAs bind to the enzyme at or near the ATP-binding site, preventing ATP binding and thus halting the phosphorylation of pantothenate. This mechanism ensures that when the cellular concentration of active acyl carriers (acyl-CoAs) is high, de novo CoA synthesis is downregulated to prevent overaccumulation. E. coli PanK is inhibited by acetyl-CoA, CoA, and long-chain acyl-CoAs. Mammalian PanK isoforms (PanK1β, PanK2, PanK3) are similarly sensitive to acetyl-CoA inhibition.

  • Secondary Regulation at PPAT: The phosphopantetheine adenylyltransferase (PPAT) step also experiences regulation, though less pronounced than PanK. In E. coli, PPAT activity is inhibited by CoA, providing an additional layer of feedback control further down the pathway [6].

  • Transcriptional and Post-translational Control: Beyond allosteric inhibition, CoA biosynthesis is regulated at higher levels:

  • Transcriptional: Expression of PanK genes (especially mammalian PANK1 and PANK3) is induced by peroxisome proliferator-activated receptor alpha (PPARα), linking CoA synthesis to fatty acid catabolism. Conversely, expression can be repressed by specific microRNAs or influenced by cellular energy status.
  • Post-translational: Mammalian PanK1 is regulated by acetylation, which promotes its degradation by the ubiquitin-proteasome system, effectively reducing PanK activity. This acetylation is counteracted by SIRT1 deacetylase activity, linking CoA regulation to cellular NAD⁺ levels and energy sensing [1]. PanK2 activity is modulated by phosphorylation (e.g., by AMPK) and potentially by oxidative modifications like CoAlation (covalent CoA binding under stress).

  • Isoform-Specific Regulation: Different PanK isoforms exhibit varying sensitivities to feedback inhibition and respond differently to signaling pathways. For instance, PanK2, located in mitochondria and nucleus, is highly sensitive to CoA inhibition and associated with the neurodegenerative disorder PKAN when mutated. PanK1β (cytosolic) is regulated by acetylation and SIRT1. PanK3 is less well-characterized but also regulated by acyl-CoAs.

Table 3: Key Regulatory Mechanisms in CoA Biosynthesis

Regulatory MechanismTarget Enzyme(s)Effector(s)ConsequenceSignificance
Allosteric Feedback InhibitionPanK (all isoforms)Acetyl-CoA, Long-chain acyl-CoAs (e.g., Palmitoyl-CoA), CoA (weaker)Competitive inhibition vs. ATP; Reduces 4'-PP productionPrimary mechanism preventing CoA overproduction; Links synthesis to utilization
PPAT (bacteria, some eukaryotes)CoAReduces dPCoA productionSecondary feedback point
Transcriptional RegulationPANK1, PANK3 (mammals)PPARα agonists (e.g., fibrates, fasting)Induces gene expressionIncreases CoA synthesis capacity during high fatty acid oxidation demand
Post-Translational ModificationPanK1 (mammals)Acetylation (promotes degradation)Reduces PanK1 protein stability and activityLinks CoA synthesis to acetyl-CoA levels and NAD⁺/SIRT1 activity (energy sensing)
Deacetylation by SIRT1Stabilizes PanK1, increases activity
PanK2 (mammals)Phosphorylation (e.g., by AMPK)Modulates activity (context-dependent)Links CoA synthesis to cellular energy status (AMP/ATP ratio)
PanK2 (mammals)CoAlation (covalent CoA binding under stress)Inhibits activityProtective response under oxidative stress?

Evolutionary Divergence in Biosynthetic Enzymes Across Species

The core CoA biosynthesis pathway demonstrates functional conservation across all domains of life, yet the enzymes catalyzing individual steps exhibit significant evolutionary divergence, particularly in the early stages and in archaea [2] [6] [10].

  • Pantothenate Synthesis: The ability to synthesize pantothenate de novo from β-alanine and pantoate is widespread in bacteria and plants but absent in mammals (requiring dietary vitamin B5). Crucially, archaeal pantothenate synthetases (PanC) are phylogenetically distinct from their bacterial counterparts, suggesting independent evolutionary origins or very early divergence. Some archaea lack panC homologs entirely, relying solely on salvage.

  • Pantothenate Kinase (PanK) Diversity: PanK enzymes represent the most divergent step. Three structurally unrelated PanK families exist:

  • Type I (CoaA): Found in most bacteria (e.g., E. coli CoaA) and some eukaryotes like Plasmodium. Sensitive to feedback inhibition by CoA/acyl-CoAs.
  • Type II (PanK): Found in mammals (PANK1-3 genes), plants, and some bacteria. Also feedback inhibited. Mammalian PanKs share no sequence similarity with bacterial CoaA.
  • Type III (Archaeal PanK): Found exclusively in archaea. These enzymes are structurally and mechanistically distinct from Types I and II, often utilizing CTP or GTP preferentially over ATP in some species. They lack the canonical feedback inhibition by CoA/acyl-CoAs seen in bacterial and eukaryotic PanKs [6].
  • Phosphopantothenoylcysteine Synthetase (PPCS) Nucleotide Specificity: The nucleotide used by PPCS for cysteine activation shows variation. While bacterial PPCS typically uses CTP, plant and eukaryotic PPCS exclusively utilize ATP [2] [3]. Archaeal PPCS enzymes also show diversity, with some using ATP and others potentially using CTP or GTP.

  • Enzyme Fusion and Organization: Gene fusion events differ. As mentioned, many bacteria have a bifunctional CoaBC enzyme (PPCS-PPCDC). Eukaryotes generally have monofunctional enzymes, though proximity complexes might exist. Archaea exhibit various arrangements, with some species possessing fused domains or unique multi-enzyme complexes.

  • Salvage Enzyme Variation: The presence and nature of enzymes involved in salvage pathways differ significantly. Dedicated pantetheine kinases are common in bacteria but less characterized in eukaryotes (where PanK isoforms might have broader substrate specificity). The ability to efficiently utilize 4'-phosphopantetheine via PPAT/DPCK appears widespread in eukaryotes and some bacteria.

  • Adaptation to Niches: The divergence in enzymes, particularly PanK and PPCS, reflects adaptation to specific environmental niches and metabolic constraints. For example, the unique nucleotide usage (CTP/GTP vs. ATP) in archaea and some bacteria might be linked to specific intracellular energy charge conditions or substrate availability in their habitats (e.g., thermophiles). The evolution of distinct feedback mechanisms (e.g., absence in archaeal PanK III) relates to different regulatory needs.

Table 4: Evolutionary Divergence of Key CoA Biosynthetic Enzymes

Enzyme/StepBacteriaArchaeaEukaryotes (Plants/Animals)
Pantothenate Synthesis (PanC)Present (bacterial-type)Present (archaeal-type, distinct from bacteria); OR AbsentAbsent (Require dietary pantothenate/Vit B5)
Pantothenate Kinase (PanK)Type I (CoaA): ATP, CoA-sensitiveType III: Prefers CTP/GTP in some; NOT CoA-sensitiveType II (PanK1-4): ATP, CoA-sensitive; Plant PanK ATP
PPCS NucleotidePrimarily CTP (e.g., E. coli)Variable: ATP, CTP, or GTP depending on speciesATP
PPCS-PPCDC OrganizationOften bifunctional CoaBCVariable: Mono-, bi-, or potentially multifunctional complexesMonofunctional enzymes (PPCS, PPCDC)
Dedicated Pantetheine KinaseCommonLikely present (less studied)Less characterized; PanK isoforms may function
Efficient 4'-PPant SalvageVariable; Some utilizePresumed presentHighly Efficient (Key pathway, esp. in PKAN)

Properties

Product Name

coenzyme A(4-)

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

Molecular Formula

C21H32N7O16P3S-4

Molecular Weight

763.5 g/mol

InChI

InChI=1S/C21H36N7O16P3S/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/p-4/t11-,14-,15-,16+,20-/m1/s1

InChI Key

RGJOEKWQDUBAIZ-IBOSZNHHSA-J

Canonical SMILES

CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCS)O

Isomeric SMILES

CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCS)O

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